Cas no 892479-07-1 (6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 6-[(2-chloro-6-fluorophenyl)methyl]-3,6-dihydro-3-phenyl-
- F0656-0609
- 6-(2-chloro-6-fluorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- AKOS024593522
- CCG-307530
- SR-01000907612
- SR-01000907612-1
- 892479-07-1
- 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
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- インチ: 1S/C17H11ClFN5O/c18-13-7-4-8-14(19)12(13)9-23-10-20-16-15(17(23)25)21-22-24(16)11-5-2-1-3-6-11/h1-8,10H,9H2
- InChIKey: LRWOLOSDXMQHJW-UHFFFAOYSA-N
- SMILES: C1N(CC2=C(F)C=CC=C2Cl)C(=O)C2N=NN(C3=CC=CC=C3)C=2N=1
計算された属性
- 精确分子量: 355.0636158g/mol
- 同位素质量: 355.0636158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 529
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4Ų
- XLogP3: 3.2
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- Boiling Point: 570.9±60.0 °C(Predicted)
- 酸度系数(pKa): -3.81±0.20(Predicted)
6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0656-0609-1mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
892479-07-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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5. Book reviews
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報
Recent Advances in the Study of 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 892479-07-1)
The compound 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 892479-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and biological activities.
Recent studies have focused on the synthesis and optimization of 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Additionally, computational modeling has provided insights into its molecular interactions and stability.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. Researchers have also explored its potential as an anticancer agent, with early results indicating selective cytotoxicity against certain cancer cell lines. These findings suggest that 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one could serve as a lead compound for the development of novel therapeutics.
Further investigations are underway to elucidate the compound's pharmacokinetic and pharmacodynamic properties. Animal studies are being conducted to assess its bioavailability, metabolism, and potential toxicity. These studies are critical for determining the compound's suitability for clinical development and for identifying any necessary structural modifications to enhance its efficacy and safety profile.
In conclusion, 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one represents a promising candidate for further research in drug discovery. Its unique chemical structure and preliminary biological activities warrant continued exploration, particularly in the context of inflammatory diseases and oncology. Future studies should focus on optimizing its pharmacological properties and advancing it through preclinical development.
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